molecular formula C15H10ClFN2O3S B3540072 4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid CAS No. 535979-90-9

4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid

Cat. No.: B3540072
CAS No.: 535979-90-9
M. Wt: 352.8 g/mol
InChI Key: RUMLZQNMUNKRHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps, starting with the preparation of 4-chloro-3-fluorobenzoic acid . This precursor undergoes a series of reactions, including acylation and thiourea formation, to yield the final product. The reaction conditions often involve the use of catalysts such as AlCl3 and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid include:

Uniqueness

What sets this compound apart is its specific combination of chloro and fluoro substituents, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

4-chloro-3-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S/c16-11-6-3-9(14(21)22)7-12(11)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMLZQNMUNKRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361698
Record name STK105257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535979-90-9
Record name STK105257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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